4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H6N2O2. It is characterized by a pyrrole ring substituted with a cyano group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position. This compound is typically found as a white to pale yellow crystalline powder and is known for its stability under normal conditions .
Scientific Research Applications
4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Preparation Methods
4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid can be synthesized through the reaction of pyrrole with cyanoacetic acid. The specific preparation method involves the acylation of pyrrole with cyanoacetic acid in the presence of acetic anhydride and sulfuric acid as catalysts . This reaction yields the desired compound through a series of steps that include the formation of an intermediate, followed by cyclization and subsequent purification.
Chemical Reactions Analysis
4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and carboxylic acid groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
4-cyano-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 1-position.
1-methyl-1H-pyrrole-2-carboxylic acid: Lacks the cyano group at the 4-position.
4-cyano-1H-pyrrole-2-carboxamide: Contains an amide group instead of a carboxylic acid group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-cyano-1-methylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-9-4-5(3-8)2-6(9)7(10)11/h2,4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTHJWLVXXYIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375961-42-4 | |
Record name | 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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